molecular formula C21H22FN5O3 B2678306 N-(3-fluoro-4-methoxyphenyl)-1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carboxamide CAS No. 1396772-40-9

N-(3-fluoro-4-methoxyphenyl)-1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carboxamide

Cat. No. B2678306
CAS RN: 1396772-40-9
M. Wt: 411.437
InChI Key: ISVRCLSYOLYKEU-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methoxyphenyl)-1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H22FN5O3 and its molecular weight is 411.437. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methoxyphenyl)-1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methoxyphenyl)-1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Met Kinase Inhibition

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related to the compound , have been identified as potent and selective inhibitors of the Met kinase superfamily. These compounds demonstrate substantial in vivo efficacy and favorable pharmacokinetic profiles, leading to their advancement into phase I clinical trials (Schroeder et al., 2009).

2. Radioligand Development for PET Imaging

Compounds structurally similar to N-(3-fluoro-4-methoxyphenyl)-1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carboxamide have been synthesized and evaluated as potential radiotracers for PET imaging studies. These include efforts to synthesize radiolabeled compounds for studying cannabinoid receptors and serotonin receptors in the brain (Katoch-Rouse & Horti, 2003).

3. Development of Imaging Tracers for Medical Imaging

Methoxy and fluorine analogs of similar compounds have been synthesized to develop tracers for medical imaging, particularly for positron emission tomography (PET) ligands targeting the cerebral cannabinoid CB1 receptor. These analogs have shown affinities comparable to reference antagonists, making them suitable for further investigation in biological imaging studies (Tobiishi et al., 2007).

4. Serotonin 1A Receptors Study in Alzheimer's Disease

Fluorinated derivatives of compounds structurally related to the one have been used as selective molecular imaging probes in conjunction with PET for studying serotonin 1A receptor densities in Alzheimer's disease patients. This research has revealed significant decreases in receptor densities correlating with clinical symptoms and neuropathological loads (Kepe et al., 2006).

5. Serotonin 1A Receptor Imaging

Research on fluorinated derivatives has also been conducted to compare their effectiveness for quantification of 5-HT1A receptors in human subjects, exploring their use in PET studies and potential for better statistics and quantification in receptor distribution studies (Choi et al., 2015).

properties

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O3/c1-13-24-21(30-26-13)14-5-8-19(23-11-14)27-9-3-4-15(12-27)20(28)25-16-6-7-18(29-2)17(22)10-16/h5-8,10-11,15H,3-4,9,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVRCLSYOLYKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methoxyphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide

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